molecular formula C25H20FN3O B2730747 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185000-19-4

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2730747
CAS No.: 1185000-19-4
M. Wt: 397.453
InChI Key: SPGUMTKAKAQKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include alkylating agents such as benzyl bromide and fluorobenzyl bromide, along with catalysts like potassium carbonate (K2CO3) in solvents such as acetone or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. This compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. For example, it may inhibit the PI3K/AKT/mTOR pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the presence of both benzyl and fluorobenzyl groups, which may enhance its biological activity and specificity compared to other similar compounds. Its specific substitution pattern and the presence of a fluorine atom contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-benzyl-5-[(2-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-17-11-12-22-20(13-17)23-24(29(22)15-19-9-5-6-10-21(19)26)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGUMTKAKAQKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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